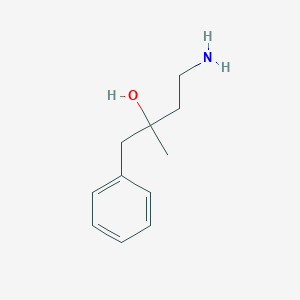

4-Amino-2-methyl-1-phenylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-Amino-2-methyl-1-phenylbutan-2-ol, is closely related to several compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar compounds which can be used to infer certain aspects of 4-Amino-2-methyl-1-phenylbutan-2-ol. For instance, the papers discuss various amino acids and their derivatives that contain phenyl groups and amino functionalities, which are also present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the manipulation of amino and carboxy terminal groups . For example, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, 4-amino-3-phenylbutanoic acid was used to prepare tetrazole-containing derivatives, indicating the reactivity of the amino group in such compounds . These methods could potentially be adapted for the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds, confirming configurations and molecular arrangements . For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined using this technique . The crystallographic data provided insights into the stereochemistry of the compound, which could be relevant when considering the stereochemistry of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Chemical Reactions Analysis

The reactivity of amino and carboxy terminal groups in related compounds has been exploited to create various derivatives . For example, the amino group of 4-amino-3-phenylbutanoic acid was replaced with a tetrazol-1-yl fragment, showcasing the compound's versatility in chemical reactions . This suggests that 4-Amino-2-methyl-1-phenylbutan-2-ol may also undergo similar reactions, allowing for the creation of a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis . For example, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits distinct endothermic peaks corresponding to its melting and boiling points . Additionally, the non-linear optical properties of 4-amino-3-phenylbutanoic acid were computed, providing information on its dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of 4-Amino-2-methyl-1-phenylbutan-2-ol in various environments and applications.

科学的研究の応用

Chemical Derivatives and Synthesis

- 4-Amino-2-methyl-1-phenylbutan-2-ol is used in the synthesis of various chemical derivatives. For instance, it can be transformed into tetrazole-containing derivatives through specific chemical reactions, demonstrating its versatility in organic synthesis (Putis et al., 2008).

Biofuel Production

- In biofuel research, derivatives of 4-Amino-2-methyl-1-phenylbutan-2-ol are explored for producing biofuels like isobutanol. This application is particularly significant in efforts to create renewable energy sources. Engineered enzymes, such as ketol-acid reductoisomerase and alcohol dehydrogenase, have been used to facilitate the biofuel production process (Bastian et al., 2011).

Fragrance Industry

- In the fragrance industry, derivatives of 4-Amino-2-methyl-1-phenylbutan-2-ol are used as fragrance ingredients. These compounds are part of a larger group known as Aryl Alkyl Alcohols, which are key components in many fragrance products (Scognamiglio et al., 2012).

Medicinal Chemistry

- This compound is investigated in medicinal chemistry for its potential in creating inhibitors for specific enzymes like prolyl oligopeptidase. Such research has implications in the development of new drugs and therapeutic agents (Kilpeläinen et al., 2019).

Organometallic Chemistry

- In organometallic chemistry, 4-Amino-2-methyl-1-phenylbutan-2-ol is involved in the synthesis and characterization of metal complexes, which have applications in catalysis and material science (Bhowmik et al., 2011).

Anticancer Research

- Some derivatives of 4-Amino-2-methyl-1-phenylbutan-2-ol are explored for their anticancer properties. These compounds, particularly in the form of organotin(IV) complexes, show promising results in cytotoxicity studies against various human tumor cell lines (Basu Baul et al., 2009).

Corrosion Inhibition

- In the field of materials science, Schiff base ligands derived from 4-Amino-2-methyl-1-phenylbutan-2-ol are used as corrosion inhibitors. These compounds have shown effectiveness in protecting metals like mild steel in corrosive environments, which is crucial in industrial applications (Erami et al., 2015).

Safety and Hazards

作用機序

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

For instance, 4-Phenyl-2-butanol, a structurally similar compound, undergoes racemization efficiently at room temperature in the presence of a base .

Pharmacokinetics

It’s known that the compound is an oil at room temperature , which could influence its absorption and distribution in the body.

Result of Action

The compound’s potential reactions at the benzylic position could result in various molecular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-methyl-1-phenylbutan-2-ol. For instance, the compound’s racemization is catalyzed efficiently at room temperature . Additionally, its physical form as an oil could influence its stability and reactivity .

特性

IUPAC Name |

4-amino-2-methyl-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJACQJLZHVHDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methyl-1-phenylbutan-2-ol | |

CAS RN |

63574-07-2 |

Source

|

| Record name | 4-amino-2-methyl-1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)